molecular formula C20H18N2O4 B10998912 (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B10998912
M. Wt: 350.4 g/mol
InChI Key: VQFQARALCWYIER-LJQANCHMSA-N
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Description

(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is a complex organic compound with a unique structure that includes an indole ring, an acetyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 3-acetyl-1H-indole is then reacted with an appropriate acylating agent to introduce the acetyl group at the nitrogen position.

The next step involves the coupling of the acetylated indole with a phenylacetic acid derivative. This reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the indole ring, acetyl group, and phenyl group in a single molecule provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

(2R)-2-[[2-(3-acetylindol-1-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-10-6-5-9-15(16)17)12-18(24)21-19(20(25)26)14-7-3-2-4-8-14/h2-11,19H,12H2,1H3,(H,21,24)(H,25,26)/t19-/m1/s1

InChI Key

VQFQARALCWYIER-LJQANCHMSA-N

Isomeric SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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